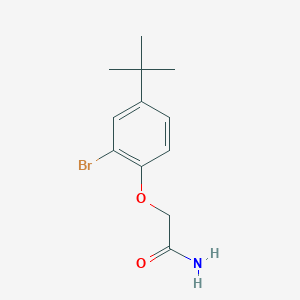
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate, also known as CPOA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. CPOA is a member of the chromene family, which is a class of organic compounds that have been studied for their biological activities and therapeutic potential.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cellular processes such as proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. This compound has also been shown to have antioxidant and free radical scavenging activities, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its limited solubility in water, which may require the use of organic solvents that can affect the biological activity of the compound.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate, including the development of new synthetic methods for the production of this compound and its derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new formulations and delivery methods for this compound may enhance its bioavailability and therapeutic efficacy.
合成方法
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde with a ketone in the presence of a base catalyst, while the Knoevenagel reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base catalyst. Both methods have been used to synthesize this compound with high yields and purity.
科学研究应用
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new therapeutic agents.
属性
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-10(19)22-11-6-7-13-16(8-11)21-9-14(17(13)20)12-4-2-3-5-15(12)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMDJBVYYJVGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5863911.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)

![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)
![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)
![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)
![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)
![1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone](/img/structure/B5863989.png)
